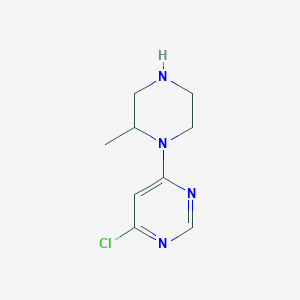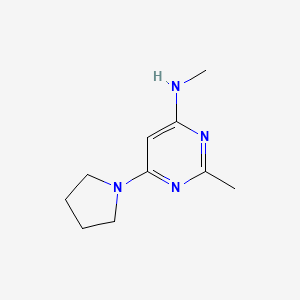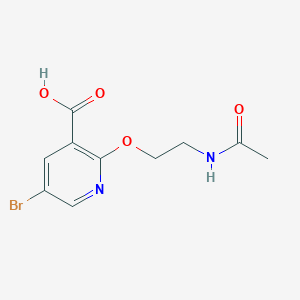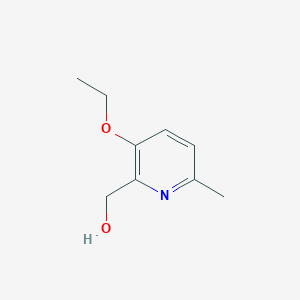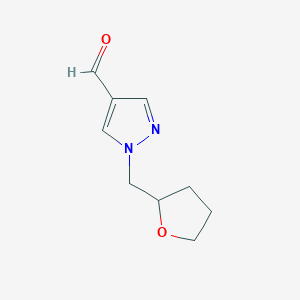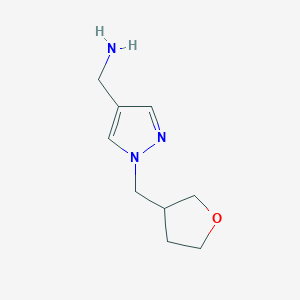![molecular formula C11H16N2O B1467979 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1344272-81-6](/img/structure/B1467979.png)
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CPMP) is a cyclic organic compound belonging to the pyrazole family. It is a versatile compound, which has been used in various scientific applications and research experiments. CPMP has been found to be a useful tool for organic synthesis, as well as for various biochemical and physiological studies.
Scientific Research Applications
Synthesis of Heterocyclic Chalcones
Chalcones are a group of natural organic compounds that have shown a variety of biological activities. The compound can be used to synthesize novel heterocyclic chalcones, which are valuable in the development of new therapeutic agents. These chalcones can be synthesized from pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, using a base-catalysed Claisen–Schmidt condensation reaction .
Intermediate for Erdafitinib Synthesis
Erdafitinib is an FDA-approved drug used for the treatment of urothelial carcinoma. The compound serves as an essential intermediate in the synthesis of Erdafitinib. Specifically, it is used to create quinoxaline derivatives, which are crucial in the formation of the final drug molecule .
Biological Activity Studies
Pyrazole derivatives, including the compound , are known to exhibit various biological activities. They are studied for their potential anti-cancer, antioxidant, and anti-proliferative properties. This makes them significant in the field of medicinal chemistry, where they are used to develop new drugs and treatments .
Agricultural Chemical Research
The pyrazole ring found in the compound is a common motif in agricultural chemicals. It is often explored for its use in developing new pesticides, herbicides, and insecticides. The compound’s derivatives could potentially lead to the creation of more effective and environmentally friendly agricultural products .
Material Science Applications
Pyrazole derivatives are also investigated for their applications in material science. They can be used in the development of high-efficiency phosphorescent light-emitting diodes (LEDs) and solar cells. The compound’s unique structure and properties make it suitable for creating materials with desirable electronic and photonic characteristics .
Pharmaceutical Development
The compound is a valuable resource in pharmaceutical development due to its role in synthesizing various drugs. It is used to create molecules that have shown effectiveness in treating diseases such as AIDS, depression, and glaucoma. Its versatility in drug synthesis makes it a compound of high interest in pharmaceutical research .
properties
IUPAC Name |
1-[1-(cyclopentylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(14)11-6-12-13(8-11)7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJJZIIQBNLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)

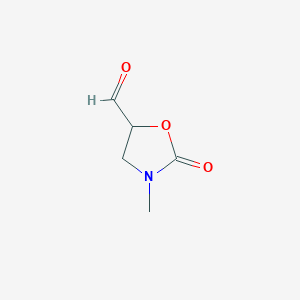
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
![3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1467907.png)
